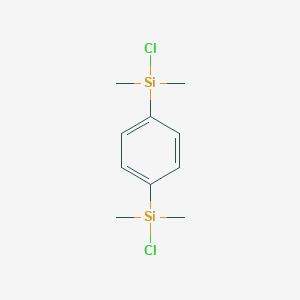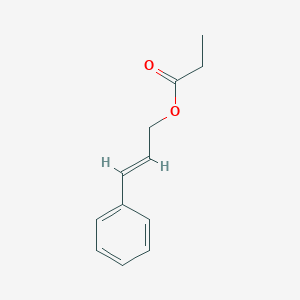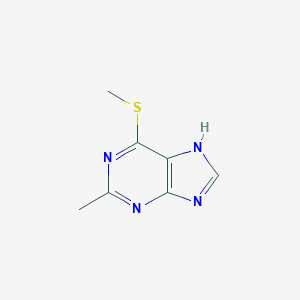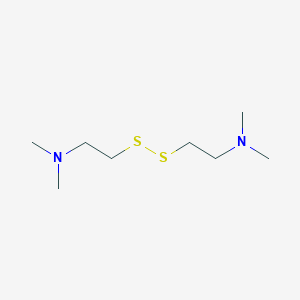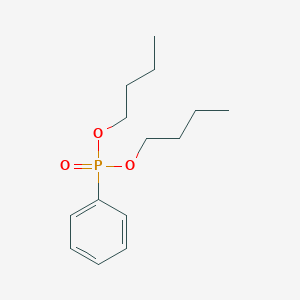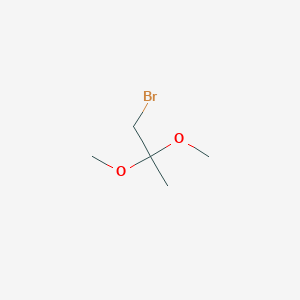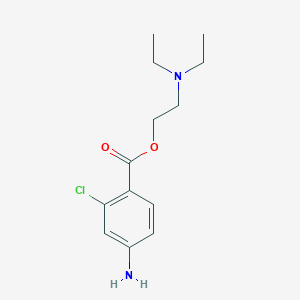
Chloroprocain
Übersicht
Beschreibung
Chloroprocaine is a rapidly hydrolyzed local anesthetic widely utilized in anesthesia for its low maternal and fetal toxicity, quick onset, and brief duration of action. Neurological complications have been reported following its massive intrathecal injection after attempted epidural block, necessitating further study to understand the underlying causes, whether related to the drug itself, the stabilizer, its low pH, or other factors (Jong, 1981).
Synthesis Analysis
Chloroprocaine is synthesized from procaine by adding a chlorine substitution to the aromatic ring. This modification enhances its properties as a local anesthetic, providing rapid onset and short action. The detailed mechanisms of its synthesis involve complex chemical reactions that are crucial for its effectiveness and safety in clinical applications. The synthesis and understanding of chloroprocaine's structure benefit from broader chemical research, such as the derivatization of porphyrins to chlorins, which sheds light on the synthetic pathways that could potentially be applied to chloroprocaine and similar compounds (Taniguchi & Lindsey, 2017).
Molecular Structure Analysis
The molecular structure of chloroprocaine, characterized by its chlorinated aromatic ring, is essential for its action as a local anesthetic. This structure facilitates the drug's rapid hydrolysis, contributing to its short duration of action. Advances in synthetic chemistry, including the study of molecular docking and density functional theory (DFT), provide insights into the intramolecular interactions, polarizability, hyperpolarizability, and other properties relevant to chloroprocaine's molecular structure and function (Devi et al., 2018).
Chemical Reactions and Properties
Chloroprocaine undergoes various chemical reactions, including hydrolysis by plasma cholinesterases into para-aminobenzoic acid, which is crucial for its rapid inactivation and short-acting properties. Understanding these reactions and the factors influencing them, such as pH and the structure of the molecules, is vital for optimizing chloroprocaine's use and minimizing potential complications (Czaplicka, 2003).
Physical Properties Analysis
The physical properties of chloroprocaine, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. Studies have characterized different polymorphic forms of chloroprocaine hydrochloride, revealing variations in thermodynamic stability, melting points, and other physical characteristics that influence its behavior in pharmaceutical applications (Schmidt, 2005).
Chemical Properties Analysis
The chemical properties of chloroprocaine, such as its reactivity with other compounds and stability under various conditions, are essential for its efficacy as an anesthetic. Research on the reactions of chlorine with inorganic and organic compounds provides a broader context for understanding chloroprocaine's behavior and the potential for interactions that could affect its use in clinical settings (Deborde & von Gunten, 2008).
Wissenschaftliche Forschungsanwendungen
Spinalanästhesie
Chloroprocain wird bei der Spinalanästhesie für elektive Eingriffe an den unteren Gliedmaßen von kurzer Dauer verwendet . In einer Studie mit erwachsenen Patienten wurde die Zeit bis zum vollständigen Abklingen der Blockade von 2-Chloroprocain 1 % bei drei intrathekalen Dosen (30, 40 und 50 mg) untersucht. Die Studie ergab, dass die Dosen von 50 mg und 40 mg zu einer längeren Auflösung der Spinalblockade führten als die Dosis von 30 mg .
Regionalanästhesie
This compound wird in der Regionalanästhesie eingesetzt . Anästhesisten wenden eine Vielzahl von klinischen Techniken an, die lokale Anästhetika verwenden. Zu diesen Techniken gehören die topische, mukösale, endotracheale, intravenöse, periphere Nervenblockade, epidurale und intrathekale (spinale) Verabreichung .
Neuraxiale Anästhesie
Die Verabreichung von epiduralen und intrathekalen Lokalanästhetika ist einzigartig für die Bereiche Anästhesiologie und Schmerzmedizin. Diese Wege werden zusammenfassend als neuraxiale Anästhesie bezeichnet und werden häufig zur Erleichterung von chirurgischen Eingriffen, Analgesie bei der Geburt oder Schmerztherapie eingesetzt .
Schmerztherapie
This compound wird in der Schmerztherapie eingesetzt. Die pharmakodynamischen und pharmakokinetischen Wechselwirkungen von Lokalanästhetika, wenn sie über den neuraxialen Weg verabreicht werden, sind einzigartig und bedürfen weiterer Untersuchungen .
Ophthalmologische Anwendungen
This compound-Augengel wird verwendet, um Taubheit oder Gefühlsverlust zu bewirken und Schmerzen vor bestimmten Eingriffen am Auge zu verhindern. Es ist ein Lokalanästhetikum, das Schmerzen verhindert, indem es die Signale an den Nervenenden im Auge blockiert .
Klinische Studien
This compound wird auch in klinischen Studien eingesetzt. So wurde beispielsweise eine Phase-I/II-Studie mit randomisierter, placebokontrollierter, doppelblinder, Wirksamkeit, Sicherheit und lokaler Verträglichkeit von this compound 3 % Augentropfen-Gel an gesunden Personen durchgeführt .
Wirkmechanismus
Target of Action
Chloroprocaine primarily targets the alpha subunit on the cytoplasmic region of voltage-gated sodium channels in neuronal cell membranes . These channels play a crucial role in the generation and propagation of action potentials in neurons.
Mode of Action
Chloroprocaine interacts with its targets by binding to the alpha subunit of the sodium channels and inhibiting sodium influx . This interaction increases the threshold for electrical excitation in nerves, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, it inhibits the initiation and transmission of nerve impulses, thereby affecting local anesthetic actions .
Biochemical Pathways
The primary biochemical pathway affected by chloroprocaine involves the transient increase in permeability to sodium in neurons . By decreasing this permeability, chloroprocaine prevents the generation and conduction of electrical impulses in neurons . The differential sensitivity generally depends on the size of the fiber; small fibers are more sensitive than larger fibers and require a longer period for recovery .
Pharmacokinetics
Chloroprocaine is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of chloroprocaine depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The onset of action is between 6 to 12 minutes, and the duration of action is up to 60 minutes .
Result of Action
The result of chloroprocaine’s action is the production of local anesthesia by infiltration, peripheral and central nerve block, and epidural and caudal administration . It is also indicated for the production of local anesthesia by subarachnoid block (spinal anesthesia) in adults . The spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of drug injected .
Action Environment
The action of chloroprocaine can be influenced by environmental factors. For instance, in patients with hepatic disease, the pharmacokinetic parameters of chloroprocaine can be significantly altered . Additionally, the presence of preservatives in the formulation can affect its use for certain types of blocks . Lastly, the volume of drug injected can influence the spread of anesthesia .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDANGULDQQJODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3858-89-7 (hydrochloride) | |
| Record name | Chloroprocaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022799 | |
| Record name | Chloroprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone., Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/, ... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/, ... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/ | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative. | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
133-16-4 | |
| Record name | Chloroprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroprocaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloroprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROPROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-174ºC | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chloroprocaine is a local anesthetic that primarily acts by inhibiting voltage-gated sodium channels on neuronal cell membranes. [, ] This prevents the generation and conduction of nerve impulses, leading to a localized loss of sensation.
A: Chloroprocaine is rapidly hydrolyzed by plasma cholinesterase, primarily in the blood. [, ] This rapid metabolism results in a short duration of action, making it suitable for procedures requiring rapid recovery.
A: Chloroprocaine has the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol. [, ]
A: While sodium bisulfite was initially used as a preservative in chloroprocaine formulations, research suggests that it can contribute to neurotoxicity. [, ] Modern formulations utilize bisulfite-free chloroprocaine to minimize potential risks.
A: Epinephrine can be added to chloroprocaine solutions to prolong the duration of anesthesia. [, ] This effect is achieved by causing local vasoconstriction, which slows down the systemic absorption of chloroprocaine.
A: Dextrose-free chloroprocaine solutions (2% and 3%) are hyperbaric relative to cerebrospinal fluid. [] This property allows for predictable spread of the drug within the subarachnoid space during spinal anesthesia.
A: Research indicates a significant difference in the half-life of chloroprocaine depending on the route of administration. While the in vitro half-life is very short (11–21 seconds), intraperitoneal administration results in a notably longer in vivo half-life of approximately 5.3 minutes. []
A: Studies suggest that fetal acidosis does not significantly influence the placental transfer of chloroprocaine. [] This characteristic makes chloroprocaine a potentially safer choice for obstetric procedures where fetal distress is a concern.
A: Clinical trials comparing chloroprocaine with lidocaine and bupivacaine for spinal anesthesia demonstrate that chloroprocaine consistently provides faster onset and shorter duration of both sensory and motor blockade. [, , , , ]
A: Patients with atypical plasma cholinesterase activity may experience prolonged blockade with chloroprocaine due to its altered metabolism. [, ] In such cases, careful monitoring and dose adjustments may be necessary.
A: Recent research has investigated the use of hydrogel devices for the sustained release of chloroprocaine. [] This approach aims to provide prolonged postoperative pain relief while minimizing systemic exposure and potential side effects.
A: Lidocaine and bupivacaine are commonly used alternatives to chloroprocaine for spinal anesthesia. [, ] While both offer effective anesthesia, lidocaine is associated with a higher incidence of transient neurological symptoms (TNS), and bupivacaine generally has a longer duration of action, potentially delaying recovery. Prilocaine is another alternative, but research suggests that chloroprocaine might be a better option for shorter procedures due to its faster block regression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




